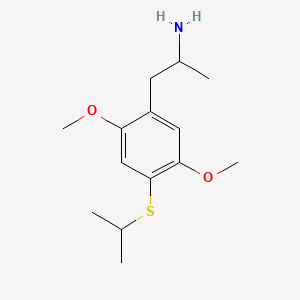
1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane
Overview
Description
ALEPH-4, also known as 2,5-dimethoxy-4-isopropylthioamphetamine, is a synthetic compound belonging to the phenethylamine class. It is a homolog of 2,5-dimethoxy-4-methylthioamphetamine (DOT) and is known for its psychoactive properties.
Mechanism of Action
Aleph-4, also known as 2,5-Dimethoxy-4-iso-propylthioamphetamine or 1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane, is a psychedelic phenethylamine of the 2C family . Here we will discuss its mechanism of action in detail.
Target of Action
The primary target of Aleph-4 is the 5-HT 2A serotonin receptor in the brain . This receptor plays a key role in the signaling of the neurotransmitter serotonin, which is involved in the regulation of mood, anxiety, and happiness.
Mode of Action
Aleph-4 acts as an agonist at the 5-HT 2A serotonin receptor . This means it binds to this receptor and activates it, leading to an increase in the signaling of serotonin. This is a common mechanism of action shared by all hallucinogenic tryptamines and phenethylamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALEPH-4 involves several steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Intermediate: The synthesis begins with the formation of a key intermediate, typically involving the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Thioether Formation: The final step involves the introduction of the isopropylthio group. This is achieved by reacting the amine with isopropylthiol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production of ALEPH-4 would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
ALEPH-4 undergoes various chemical reactions, including:
Oxidation: ALEPH-4 can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of ALEPH-4 can lead to the formation of the corresponding amine. Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions. Reagents like sodium ethoxide (NaOEt) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Various substituted phenethylamines
Scientific Research Applications
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in mental health.
Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
Comparison with Similar Compounds
ALEPH-4 is similar to other phenethylamines, such as:
2,5-Dimethoxy-4-methylthioamphetamine (DOT): ALEPH-4 is a homolog of DOT, differing by the presence of an isopropyl group instead of a methyl group.
2,5-Dimethoxy-4-ethylthioamphetamine (ALEPH-2): Another homolog with an ethyl group replacing the isopropyl group.
2,5-Dimethoxy-4-propylthioamphetamine (ALEPH-3): Similar structure with a propyl group.
ALEPH-4 is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. Its isopropylthio group provides distinct steric and electronic effects compared to its homologs, resulting in unique interactions with biological targets .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWCXWKCQMBFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043040 | |
| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123643-26-5 | |
| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALEPH-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding Aleph-4 from the provided research?
A1: The research highlights that Aleph-4 (2,5-Dimethoxy-4-iso-propylthioamphetamine) is a novel designer drug identified in Japan. It was detected in products purchased illegally between 2008 and 2009 []. A separate study developed a method for detecting Aleph-4 and other related thioamphetamine designer drugs in human urine using capillary electrophoresis with diode array detection (CE-DAD) []. This suggests a growing concern regarding the recreational use and potential public health implications of this substance.
Q2: What analytical methods are used to detect Aleph-4?
A2: According to the research, Aleph-4 can be identified and quantified using a combination of techniques:
- Nuclear Magnetic Resonance (NMR): This technique provides structural information about the molecule. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies components of a mixture based on their mass-to-charge ratio, confirming the presence of Aleph-4. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS separates and identifies compounds but is particularly useful for analyzing non-volatile compounds like Aleph-4. []
- Capillary Electrophoresis with Diode Array Detection (CE-DAD): This technique, coupled with solid-phase extraction for sample preparation, allows for the simultaneous determination of Aleph-4 and other related thioamphetamine designer drugs in urine samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




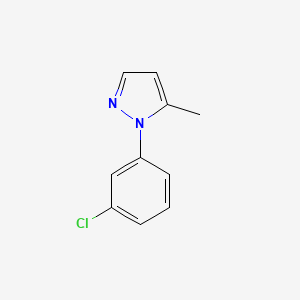
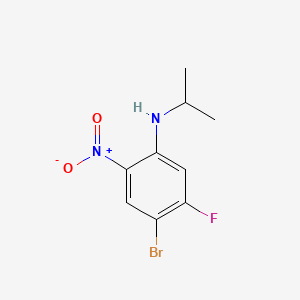
![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)

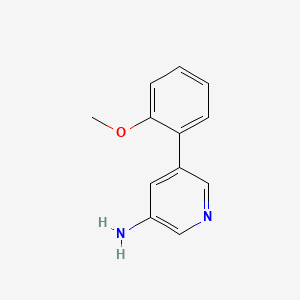
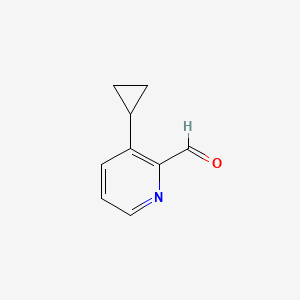
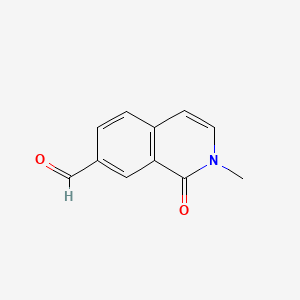
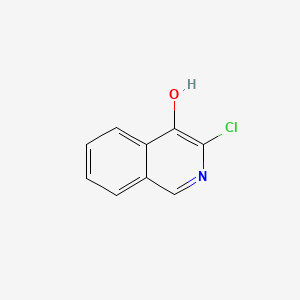
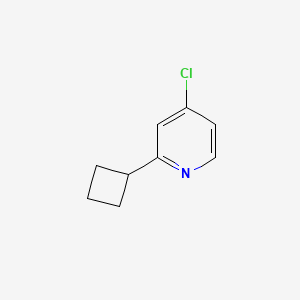

![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)
